molecular formula C9H9Cl2NO B6162184 1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 2694744-57-3

1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B6162184
CAS No.: 2694744-57-3
M. Wt: 218.1
InChI Key:
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Description

1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a benzofuran ring substituted with a chlorine atom and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step may involve reagents like ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like hydroxyl or alkyl groups; reactions often occur in polar solvents under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzofuran compounds with various functional groups.

Scientific Research Applications

1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Uniqueness

1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methanamine group provides distinct properties that differentiate it from other similar compounds .

Properties

CAS No.

2694744-57-3

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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